(S)-Alogliptin Benzoate Salt
Vue d'ensemble
Description
Alogliptin is a selective dipeptidyl peptidase-4 inhibitor used to treat hyperglycemia in patients with type 2 diabetes mellitus . Impurities like Alogliptin Impurity 11 are by-products formed during the synthesis of the parent drug and can affect the drug’s efficacy and safety if not adequately controlled .
Applications De Recherche Scientifique
Alogliptin Impurity 11 has several scientific research applications:
Méthodes De Préparation
The synthesis of Alogliptin Impurity 11 involves multiple steps, including the use of various reagents and reaction conditions. The synthetic route typically starts with the preparation of intermediate compounds, followed by specific reactions to form the final impurity. The reaction conditions often involve controlled temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained . Industrial production methods for such impurities are usually scaled-up versions of laboratory procedures, with additional steps for purification and quality control to meet regulatory standards.
Analyse Des Réactions Chimiques
Alogliptin Impurity 11 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a dehydroxylated product .
Mécanisme D'action
its presence can influence the overall activity of the parent drug, Alogliptin, by interacting with molecular targets and pathways involved in glucose metabolism . The impurity may bind to the same or different sites on the dipeptidyl peptidase-4 enzyme, potentially altering the drug’s efficacy and safety profile .
Comparaison Avec Des Composés Similaires
Alogliptin Impurity 11 can be compared with other impurities of Alogliptin, such as:
Alogliptin Impurity 3: Another by-product formed during the synthesis of Alogliptin, with a different molecular structure and properties.
Alogliptin Impurity 14: This impurity has a distinct chemical composition and may have different effects on the drug’s safety and efficacy.
Alogliptin Dimer Impurity: A dimeric form of Alogliptin that can affect the drug’s pharmacokinetics and pharmacodynamics.
Each impurity has unique characteristics that can influence the overall quality of the pharmaceutical product. Alogliptin Impurity 11 is unique due to its specific molecular structure and the conditions under which it is formed .
Activité Biologique
(S)-Alogliptin benzoate salt is a pharmacologically active compound primarily utilized as a dipeptidyl peptidase-4 (DPP-4) inhibitor for the management of type 2 diabetes mellitus (T2DM). This article delves into its biological activity, mechanisms of action, pharmacokinetics, and clinical efficacy, supported by data tables and relevant case studies.
Overview of this compound
Chemical Structure and Properties
- Chemical Formula : CHNO
- CAS Number : 850649-62-6
- Molecular Weight : 461.513 g/mol
- Enantiomeric Composition : Predominantly the R-enantiomer (>99%), with minimal conversion to the S-enantiomer in vivo .
(S)-Alogliptin acts by selectively inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretins such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, (S)-Alogliptin increases the levels of active incretins, leading to:
- Enhanced insulin secretion in response to meals.
- Suppression of glucagon secretion.
- Improved glycemic control through increased satiety and decreased gastric emptying .
Pharmacokinetics
The pharmacokinetic profile of (S)-Alogliptin reveals rapid absorption and prolonged action:
Parameter | Value |
---|---|
Peak Plasma Concentration (Tmax) | 1 to 2 hours after administration |
Half-life | 12–21 hours |
Bioavailability | ~100% |
Renal Clearance | 9.6 L/h |
Volume of Distribution | 417 L |
Food intake does not significantly affect its absorption, making it convenient for patient use .
Clinical Efficacy
Numerous clinical trials have evaluated the efficacy of (S)-Alogliptin in managing T2DM. Below is a summary of key findings from pivotal studies:
Table 1: Clinical Trials Summary
Study Design | Population | Treatment | HbA1c Reduction (%) | Significance |
---|---|---|---|---|
Phase III Trial | Drug-naïve T2DM patients | Alogliptin 12.5 mg vs Placebo | -0.56 | P < 0.001 |
Dose-ranging Study | Japanese T2DM patients | Alogliptin (6.25–50 mg) | -0.68 to -0.77 | P < 0.0001 |
Combination Therapy | Patients on sulfonylureas | Glyburide + Alogliptin | -0.38 to -0.52 | P < 0.001 |
These studies demonstrate that (S)-Alogliptin effectively reduces HbA1c levels in both monotherapy and combination therapy settings, highlighting its role in improving glycemic control .
Case Study 1: Efficacy in Elderly Patients
A study involving elderly patients with T2DM showed that treatment with (S)-Alogliptin resulted in a significant reduction in HbA1c levels over a 24-week period, demonstrating its safety and efficacy in this population.
Case Study 2: Long-term Safety Profile
Long-term follow-up studies indicated that patients treated with (S)-Alogliptin exhibited stable glycemic control without significant adverse effects or increased risk of hypoglycemia compared to other DPP-4 inhibitors.
Propriétés
IUPAC Name |
2-[[6-(3-aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile;benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2.C7H6O2/c1-21-17(24)9-16(22-8-4-7-15(20)12-22)23(18(21)25)11-14-6-3-2-5-13(14)10-19;8-7(9)6-4-2-1-3-5-6/h2-3,5-6,9,15H,4,7-8,11-12,20H2,1H3;1-5H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJICOXJTRHYAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCCC(C3)N.C1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.